molecular formula C20H20N2O5S2 B3297387 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895444-67-4

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B3297387
CAS No.: 895444-67-4
M. Wt: 432.5 g/mol
InChI Key: IXDZSMRCFAUYEJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide: can be compared to other thiazole-containing compounds, such as thiazole-based inhibitors or sulfonyl-containing compounds like sulfonamides.

    Thiazole-based inhibitors: These compounds often share similar structural features and may exhibit similar biological activities.

    Sulfonamides: These compounds contain a sulfonyl group and are known for their antibacterial properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-13-4-7-15(8-5-13)29(24,25)12-19(23)22-20-21-16(11-28-20)14-6-9-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDZSMRCFAUYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
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N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
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N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
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N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
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N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
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N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

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